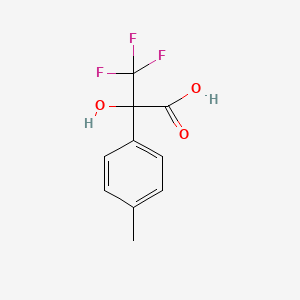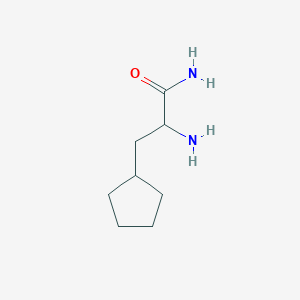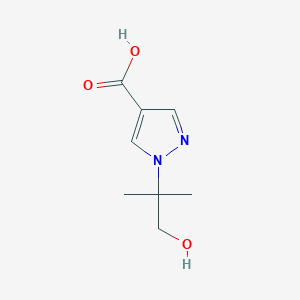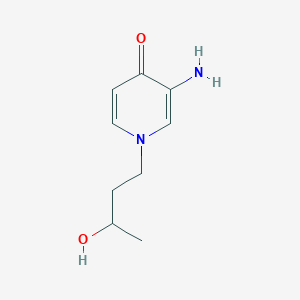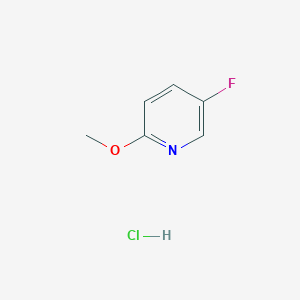
5-Fluoro-2-methoxypyridine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-2-methoxypyridine hydrochloride is a chemical compound with the molecular formula C6H6FNO·HCl. It is a fluorinated pyridine derivative, which means it contains a pyridine ring substituted with a fluorine atom and a methoxy group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methoxypyridine hydrochloride typically involves the fluorination of 2-methoxypyridine. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a leaving group, such as a nitro group, on the pyridine ring. This reaction can be carried out using reagents like sodium nitrite (NaNO2) in the presence of hydrofluoric acid (HF) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified through crystallization or distillation processes .
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-2-methoxypyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium nitrite (NaNO2) and hydrofluoric acid (HF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various fluorinated derivatives, while coupling reactions can produce more complex aromatic compounds .
Aplicaciones Científicas De Investigación
5-Fluoro-2-methoxypyridine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The specific mechanism of action of 5-Fluoro-2-methoxypyridine hydrochloride is not well-documented. based on the presence of a fluorinated pyridine ring, it is likely to interact with biological targets through mechanisms similar to other fluorinated compounds. These interactions may involve the inhibition of enzymes or modulation of receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2-hydroxypyridine: Another fluorinated pyridine derivative with a hydroxyl group instead of a methoxy group.
3-Fluoro-2-methoxypyridine: A positional isomer with the fluorine atom at the 3-position instead of the 5-position.
Uniqueness
5-Fluoro-2-methoxypyridine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both a fluorine atom and a methoxy group on the pyridine ring can influence its reactivity and interactions with biological targets .
Propiedades
Fórmula molecular |
C6H7ClFNO |
|---|---|
Peso molecular |
163.58 g/mol |
Nombre IUPAC |
5-fluoro-2-methoxypyridine;hydrochloride |
InChI |
InChI=1S/C6H6FNO.ClH/c1-9-6-3-2-5(7)4-8-6;/h2-4H,1H3;1H |
Clave InChI |
ZVWFZXZDVHSIHY-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


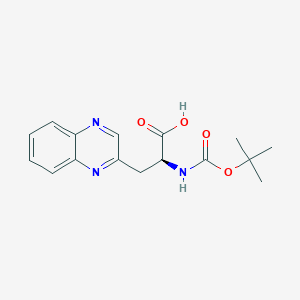
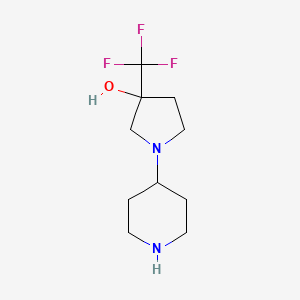
![4-Methoxybenzyl 7-amino-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B15278331.png)


![5,6,7,8-Tetrahydro-pyrazo[1,5-a][1,4]diazepin-9-one](/img/structure/B15278353.png)
